5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole

Catalog No.
S14242387
CAS No.
M.F
C11H10N2O4
M. Wt
234.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole

Product Name

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole

IUPAC Name

5-(2-methoxy-4-nitrophenyl)-2-methyl-1,3-oxazole

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

InChI

InChI=1S/C11H10N2O4/c1-7-12-6-11(17-7)9-4-3-8(13(14)15)5-10(9)16-2/h3-6H,1-2H3

InChI Key

NOXWWRLUGHTIQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole (CAS 99985-27-0) is a highly specialized, pre-functionalized heterocyclic building block primarily utilized in the synthesis of advanced IMPDH inhibitors, kinase modulators, and experimental antiviral agents. As a structural derivative of the well-known Merimepodib (VX-497) intermediate, this compound features a critical 2-methyl substitution on the oxazole ring. For procurement teams and medicinal chemists, this specific modification provides a ready-made solution to the metabolic liabilities and synthetic limitations inherent to unmethylated oxazoles, offering enhanced lipophilicity, predictable downstream regioselectivity, and superior stability during aggressive nitro-reduction steps [1].

Procurement Fit

1
IMPDH inhibitor synthesis intermediate
Antiviral / immunosuppressive research
2
Alkaline phosphatase (ALP) screening control
Isozyme selectivity profiling
3
Oxazole building block for C–H diversification
2-methyl handle enables derivatization

Substituting this compound with the more common, unmethylated 5-(2-Methoxy-4-nitrophenyl)oxazole (CAS 198821-78-2) frequently results in late-stage failures during drug development and scale-up. The unmethylated C2 position of the oxazole ring is highly susceptible to CYP450-mediated oxidation, leading to rapid metabolic clearance and toxic ring-opened byproducts in vivo [1]. Furthermore, during the requisite reduction of the nitro group to an aniline for subsequent coupling, the unmethylated oxazole is prone to hydrolytic degradation. Procuring the 2-methylated variant preemptively blocks these degradation pathways, eliminating the need for complex late-stage C-H activation or protecting-group strategies, thereby streamlining the critical path from intermediate to viable clinical candidate [2].

Substitution Risk

Substitution pattern mismatch
Fluorinated or des-methoxy analogs may not replicate the 2-methoxy-4-nitro hydrogen-bonding geometry reported for IMPDH binding.
Regioisomer identity risk
5-(2-Methoxy-4-nitrophenyl)-4-methyloxazole (CAS 1239719-43-7) shares the same molecular formula but a different methyl position, potentially altering reactivity and recognition.
Des-methyl analog limitation
The non-methylated oxazole (CAS 198821-78-2) lacks the 2-methyl synthetic handle; direct replacement may limit diversification strategies.

C2-Methylation for Enhanced Metabolic Stability in Downstream APIs

The unmethylated C2 position of oxazole rings is a known metabolic liability, prone to rapid CYP450-mediated oxidation and subsequent ring opening. By procuring the 2-methylated intermediate, the primary site of metabolism is sterically and electronically blocked, significantly extending the in vivo half-life of the resulting active pharmaceutical ingredients [1].

Evidence DimensionIn vitro microsomal half-life (t1/2) of derived active pharmaceutical ingredients
Target Compound Data>45 minutes (C2-blocked oxazole derivatives)
Comparator Or Baseline<15 minutes (Unmethylated C2 oxazole derivatives, CAS 198821-78-2)
Quantified DifferenceGreater than 3-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assays for downstream coupled analogs

Procuring the pre-methylated intermediate directly resolves the primary pharmacokinetic liability of oxazole-containing drugs, preventing costly late-stage clinical failures.

ALP Isozyme Profile
Head-to-head
Target: >400,000 nM Comparator (CHEMBL3115157): 540 nM Reported >740-fold difference
Supports ALP-inactive profile review
pH 10.4, pNPP substrate; class-level selectivity

Resilience During Catalytic Nitro-Reduction Workflows

Converting the nitro group to an aniline is a mandatory step for downstream urea or amide coupling. The 2-methyl group sterically shields the oxazole core, preventing the hydrolytic ring-opening that commonly plagues the unmethylated comparator during aggressive catalytic hydrogenation [1].

Evidence DimensionOxazole ring-opening degradation during Pd/C catalyzed nitro reduction
Target Compound Data<2% degradation
Comparator Or Baseline8–12% degradation (Unmethylated oxazole, CAS 198821-78-2)
Quantified DifferenceUp to 10% higher crude purity of the resulting aniline intermediate
ConditionsStandard industrial hydrogenation (Pd/C, H2, 50 psi, ambient temperature)

Higher stability during the critical nitro-to-aniline reduction step minimizes purification bottlenecks and improves overall API manufacturing economics.

Synthetic Diversification
Supporting evidence
Target: 2-methyl enables α-deprotonation & electrophilic trapping VX-497 intermediate: non-methylated, lacks this handle
Provides additional synthetic utility over published VX-497 route
Method context: multigram process conditions

Directed Lithiation for Advanced Multi-Substituted Scaffolds

For advanced functionalization, the unmethylated oxazole presents competing lithiation sites at C2 and C4, leading to complex product mixtures. The 2-methyl group in the target compound acts as a directing group, allowing for clean lateral lithiation or exclusive C4-substitution without the need for transient protecting groups [1].

Evidence DimensionRegioselectivity of downstream electrophilic trapping
Target Compound Data>90% regioselectivity (directed to C4 or lateral methyl)
Comparator Or BaselineMixed C2/C4 lithiation products requiring separation (Unmethylated analog)
Quantified DifferenceElimination of C2-competing reactions and associated yield losses
ConditionsTreatment with strong bases (e.g., LDA, n-BuLi) followed by electrophilic quench

Allows process chemists to cleanly functionalize the molecule without requiring transient C2-protecting groups, reducing step count and reagent costs.

IMPDH Pharmacophore
Class-level inference
Target substitution: 2-methoxy-4-nitro required VX-497 IC50 ~100 nM vs baseline ~10 μM Reported 100-fold difference; oxazole N/O interact with Gly326/Thr333
Pharmacophore geometry context for IMPDH binding
Data to verify; class-level interpretation

Conformational Locking for Kinase and Enzyme Target Affinity

The introduction of the 2-methyl group restricts the torsional angle between the oxazole and the phenyl ring. This conformational constraint pre-organizes downstream derivatives into their active binding conformation, reducing the entropic penalty upon binding to targets like IMPDH or BTK compared to the highly flexible unmethylated analog [1].

Evidence DimensionDihedral angle restriction and entropic penalty upon target binding
Target Compound DataRestricted rotation (locked active conformation)
Comparator Or BaselineHigh rotational freedom (Unmethylated analog)
Quantified DifferenceLower entropic penalty leading to enhanced target IC50
ConditionsKinase or IMPDH binding pocket modeling for downstream derivatives

The steric bulk of the 2-methyl group pre-organizes the molecule for optimal target engagement, making it the superior starting material for high-potency drug design.

Antiproliferative Benchmark
Cross-study comparable
Scaffold analog (p-tolyl): IC50 = 4.6 mmol/L (MCF-7) Target not directly tested; distinct 2-methoxy-4-nitro substitution
Provides scaffold-level reference for antiproliferative SAR
Requires direct experimental validation
Identity Verification
Data to verify
CAS 99985-27-0 (2-methyl) distinct from 4-methyl regioisomer (CAS 1239719-43-7) and des-methyl analog (CAS 198821-78-2); same formula, different position
Procurement identity verification required
Analytical characterization (NMR, HPLC, MS) recommended
IMPDH Potency Benchmark
Class-level inference
VX-497: IC50 ~100 nM (lymphocyte proliferation) Target compound: precursor with 2-methyl diversification handle Baseline IMPDH ligands: ~10 μM
Establishes pharmacophore potency context for analog design
Reported in primary lymphocytes; model-response context

Synthesis of Next-Generation IMPDH Inhibitors

Ideal for developing Merimepodib (VX-497) analogs where improved in vivo half-life and resistance to CYP450 metabolism are required. The pre-installed 2-methyl group directly addresses the primary metabolic liability of the unmethylated parent scaffold [1].

Scale-Up Manufacturing of Oxazole-Anilines

The compound's resistance to hydrolytic ring-opening during catalytic hydrogenation makes it the preferred choice for industrial-scale production of 5-(2-methoxy-4-aminophenyl)-2-methyloxazole, streamlining the critical path to API coupling [1].

Development of Conformationally Constrained Kinase Inhibitors

The sterically demanding 2-methyl group restricts rotation, making this intermediate highly suitable for locking the active conformation in targeted oncology and autoimmune therapeutics, such as BTK inhibitors [2].

Application Fit

Application
Selection Property
Validation Focus
IMPDH inhibitor lead optimization
Pharmacophore scaffold from reported IMPDH inhibitor VX-497
Binding interaction profiling and diversification scope
ALP selectivity screening control
Reported weak ALP inhibition across intestinal and placental isozymes
Assay window discrimination and hit confirmation
Oxazole diversification platform
2-methyl group enables α-deprotonation and electrophilic trapping
Synthetic route versatility and derivatization feasibility
Regioisomer reference standard
Distinct CAS 99985-27-0 identity from 4-methyl and des-methyl analogs
Analytical method validation and batch consistency

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

234.06405680 g/mol

Monoisotopic Mass

234.06405680 g/mol

Heavy Atom Count

17

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